molecular formula C16H13ClN2O B10887409 5-(Chloromethyl)-3-(diphenylmethyl)-1,2,4-oxadiazole

5-(Chloromethyl)-3-(diphenylmethyl)-1,2,4-oxadiazole

Cat. No.: B10887409
M. Wt: 284.74 g/mol
InChI Key: QACSGRVQPYUCJT-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-(diphenylmethyl)-1,2,4-oxadiazole: is an organic compound with the following chemical structure:

C16H12ClN3O2\text{C}_{16}\text{H}_{12}\text{ClN}_3\text{O}_2C16​H12​ClN3​O2​

Preparation Methods

Synthetic Routes::

  • One common synthetic route involves the reaction of diphenylmethanol with phosgene to form the corresponding chloromethyl diphenylmethanol .
  • The chloromethyl diphenylmethanol is then reacted with hydrazine hydrate to yield 5-(chloromethyl)-3-(diphenylmethyl)-1,2,4-oxadiazole .
Industrial Production::
  • Industrial production methods typically involve large-scale reactions using optimized conditions to achieve high yields.

Chemical Reactions Analysis

Reactions::

    5-(Chloromethyl)-3-(diphenylmethyl)-1,2,4-oxadiazole: can undergo various reactions, including , , and .

  • Common reagents include hydrazine , alkali metal hydroxides , and acidic conditions .
Major Products::
  • Upon reduction, it forms 5-(methyl)-3-(diphenylmethyl)-1,2,4-oxadiazole .
  • Under acidic conditions, it can yield 5-(hydroxymethyl)-3-(diphenylmethyl)-1,2,4-oxadiazole .

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of other compounds.

    Biology: Investigated for potential bioactivity, such as antimicrobial properties.

    Medicine: Explored for its pharmacological effects, including potential drug candidates.

    Industry: Employed in the development of materials and specialty chemicals.

Mechanism of Action

  • The exact mechanism of action is context-dependent and may involve interactions with specific molecular targets or pathways.
  • Further research is needed to elucidate its precise effects.

Comparison with Similar Compounds

    5-(Chloromethyl)-3-(diphenylmethyl)-1,2,4-oxadiazole: shares structural features with related compounds like and .

  • Its uniqueness lies in the combination of the chloromethyl group and the diphenylmethyl moiety.

Remember that safety precautions should be taken when handling this compound due to its potential skin absorption.

Properties

Molecular Formula

C16H13ClN2O

Molecular Weight

284.74 g/mol

IUPAC Name

3-benzhydryl-5-(chloromethyl)-1,2,4-oxadiazole

InChI

InChI=1S/C16H13ClN2O/c17-11-14-18-16(19-20-14)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2

InChI Key

QACSGRVQPYUCJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NOC(=N3)CCl

Origin of Product

United States

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